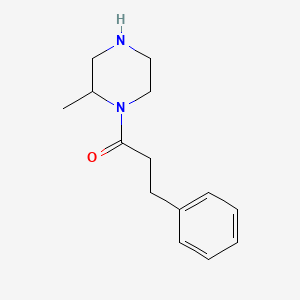![molecular formula C13H22ClNO2 B6362489 2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240578-77-1](/img/structure/B6362489.png)
2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is 1S/C11H17NO2.ClH/c1-3-12-8-9-5-6-10 (13)11 (7-9)14-4-2;/h5-7,12-13H,3-4,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Mecanismo De Acción
Mode of Action
The mode of action of 2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is currently unknown. The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research .
Biochemical Pathways
Understanding the biochemical pathways influenced by this compound would provide valuable insights into its mechanism of action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable under a variety of conditions. In addition, it is relatively non-toxic and has a low potential for causing side effects. However, there are some limitations to its use. It is not very soluble in water, which can limit its use in certain experiments. In addition, it is not very stable in the presence of light or oxygen, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride. It has potential applications in the study of Alzheimer’s disease, as it has been found to increase the levels of acetylcholine in the brain, which may be beneficial in treating the disease. In addition, it may have potential applications in the treatment of depression, as it has been found to increase the levels of serotonin and dopamine, which can have a positive effect on mood. Finally, it may have potential applications in the treatment of inflammation, as it has been found to reduce inflammation in animal studies.
Métodos De Síntesis
2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride can be synthesized by a method known as the Knoevenagel condensation. This involves the reaction of an aldehyde, such as formaldehyde, and a primary amine, such as 2-methylpropyl amine, in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as ethanol, and yields this compound as the product.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is used in a variety of scientific research applications. It is used in biochemical and physiological studies to study the mechanism of action of drugs and other compounds. It is also used in inorganic and organic chemistry experiments, such as the synthesis of new compounds. In addition, it is used in the study of enzyme kinetics, as well as in the study of enzyme inhibition and activation.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-ethoxy-4-[(2-methylpropylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-16-13-7-11(5-6-12(13)15)9-14-8-10(2)3;/h5-7,10,14-15H,4,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAXKYQMSLECTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)
![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)
![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

amine](/img/structure/B6362497.png)

![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)
